1-(3,4,5-Trichlorophenyl)guanidine
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Overview
Description
1-(3,4,5-Trichlorophenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications
Preparation Methods
The synthesis of 1-(3,4,5-Trichlorophenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents. These agents react with the amine under specific conditions to yield the desired guanidine compound . Industrial production methods often employ metal-catalyzed guanidylation or the use of cyanamides that react with derivatized amines .
Chemical Reactions Analysis
1-(3,4,5-Trichlorophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the guanidine into its corresponding oxidized form.
Reduction: Reducing agents can be used to reduce the compound, often leading to the formation of amines or other reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(3,4,5-Trichlorophenyl)guanidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trichlorophenyl)guanidine involves its interaction with various molecular targets. In biological systems, it can enhance the release of acetylcholine following a nerve impulse, which slows the rates of depolarization and repolarization of muscle cell membranes . Additionally, it can bind to phosphatidylglycerol and cardiolipin, leading to cytoplasmic membrane damage and dissipation of proton motive force .
Comparison with Similar Compounds
1-(3,4,5-Trichlorophenyl)guanidine can be compared to other guanidine derivatives such as:
S-Methylisothiourea: Known for its efficiency as a guanidylating agent.
2-Aminoimidazolines: These cyclic guanidines are present in many natural products and have medicinal interest.
Thiazoles: These compounds have diverse biological activities, including antimicrobial and antitumor properties.
The uniqueness of this compound lies in its specific structural properties and the presence of three chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C7H6Cl3N3 |
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Molecular Weight |
238.5 g/mol |
IUPAC Name |
2-(3,4,5-trichlorophenyl)guanidine |
InChI |
InChI=1S/C7H6Cl3N3/c8-4-1-3(13-7(11)12)2-5(9)6(4)10/h1-2H,(H4,11,12,13) |
InChI Key |
IURKUCAZQFRGML-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)N=C(N)N |
Origin of Product |
United States |
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